molecular formula C5H11N3O2 B15345793 Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one CAS No. 2580-58-7

Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one

Cat. No.: B15345793
CAS No.: 2580-58-7
M. Wt: 145.16 g/mol
InChI Key: XWAUFZXBGKOTGL-UHFFFAOYSA-N
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Description

Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one (CAS 1852-21-7) is a heterocyclic compound featuring a triazinone core substituted with a 2-hydroxyethyl group and two hydroxymethyl groups. Its molecular formula is C7H15N3O3, with a molecular weight of 189.21 g/mol. Limited direct data on its synthesis or applications are available in the provided evidence, but structural analogs suggest utility in biocidal or medicinal contexts due to functional group similarities .

Properties

IUPAC Name

5-(2-hydroxyethyl)-1,3,5-triazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11N3O2/c9-2-1-8-3-6-5(10)7-4-8/h9H,1-4H2,(H2,6,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XWAUFZXBGKOTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=O)NCN1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20180459
Record name Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one
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Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2580-58-7
Record name Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one
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Record name Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one
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Record name Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one
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Record name Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one
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Record name TETRAHYDRO-5-(2-HYDROXYETHYL)-1,3,5-TRIAZIN-2(1H)-ONE
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the stepwise nucleophilic attack of ethanolamine on urea, followed by formaldehyde-mediated cyclization. Ethanolamine introduces the 2-hydroxyethyl group at the 5-position of the triazine ring. Formaldehyde acts as a methylene donor, facilitating the formation of the six-membered heterocycle. The process typically occurs under reflux in aqueous or alcoholic solvents, with reaction times ranging from 4 to 12 hours.

Role of Catalysts

Copper (Cu) and samarium (Sm) catalysts enhance the reaction efficiency by accelerating the cyclization step. For instance, CuCl₂ or SmI₃ in catalytic amounts (5–10 mol%) reduces side reactions and improves yields. These metals coordinate with the urea carbonyl group, polarizing the C=O bond and promoting nucleophilic attack by the amine.

Catalytic Synthesis Using Metal-Containing Catalysts

Copper-Based Catalysts

Copper-catalyzed methods are noted for their scalability and mild reaction conditions. In a representative procedure, urea (1 equiv), ethanolamine (1 equiv), and paraformaldehyde (1.5 equiv) are heated at 80°C in ethanol with CuCl₂ (5 mol%). The reaction achieves >80% conversion within 6 hours, as monitored by thin-layer chromatography (TLC). The crude product is purified via recrystallization from ethanol/water mixtures.

Samarium-Based Catalysts

Samarium(III) iodide (SmI₃) offers superior selectivity for the triazinan-2-one ring over competing polymerization pathways. A SmI₃-catalyzed reaction in tetrahydrofuran (THF) at 60°C produces the target compound in 75% isolated yield. The lanthanide’s strong Lewis acidity facilitates the formation of key intermediates, such as the iminium ion, which undergoes cyclization to the triazine ring.

Alternative Synthetic Approaches

Use of Tetramethylmethylenediamine (TMMDA)

N,N,N′,N′-Tetramethylmethylenediamine (TMMDA) serves as a formaldehyde surrogate in reactions requiring controlled methylene delivery. In this approach, TMMDA (1 equiv) reacts with urea (1 equiv) and ethanolamine (1 equiv) in acetonitrile at 70°C. The method avoids gaseous formaldehyde, simplifying handling and improving safety. The yield is comparable to conventional methods (~70%).

Adaptation of Patent-Based Triazine Synthesis

A patent describing the synthesis of tris(carboxy)-hexahydrotriazine esters (US3108101A) provides indirect insights into triazine ring formation. While the patent focuses on chloroformate derivatives, its core methodology—combining ammonia, formaldehyde, and electrophilic reagents—could theoretically be adapted for hydroxyethyl incorporation. For example, substituting chloroformate with 2-hydroxyethyl chloroformate might yield the desired compound, though this remains speculative without experimental validation.

Physicochemical Characterization

This compound is characterized by its crystalline structure and thermodynamic properties. X-ray diffraction studies reveal a hydrogen-bonded tape motif in the solid state, stabilized by N–H···O interactions between urea groups. Neutron diffraction confirms the planarity of the hydrogen-bonding network, which is critical for its stability.

Table 1: Thermodynamic Data for this compound

Property Value Method Reference
Enthalpy of formation (ΔfH° solid) -465.8 ± 3.8 kJ/mol Combustion
Enthalpy of combustion (ΔcH° solid) -3073.8 ± 3.8 kJ/mol Combustion
Molecular weight 145.16 g/mol PubChem

Applications and Derivatives

The compound’s primary application lies in agrochemical synthesis, where it serves as an intermediate for herbicides and fungicides. Derivatives, such as the thione analog (Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazine-2(1H)-thione), are synthesized via analogous routes using thiourea instead of urea.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted triazine derivatives.

Scientific Research Applications

Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its hydroxyl and triazine moieties play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazinone Derivatives

The following table summarizes key structural and functional differences between Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one and related compounds:

Compound Name CAS Number Molecular Formula Substituents Key Properties Applications References
This compound 1852-21-7 C7H15N3O3 2-hydroxyethyl, 1,3-bis(hydroxymethyl) High hydrophilicity; potential for hydrogen bonding Limited data; possible biocidal use
Tetrahydro-1,3-bis(hydroxymethyl)-5-propyl analog 90228-18-5 C8H17N3O3 Propyl, 1,3-bis(hydroxymethyl) MW: 203.24 g/mol; SMILES: CCCN1CN(CO)C(=O)N(CO)C1; higher lipophilicity than 1852-21-7 Industrial crosslinking or coatings
5-Cyclohexyl-1,3,5-triazinan-2-one J29OUI7TJD C9H17N3O Cyclohexyl MW: 183.25 g/mol; hydrophobic substituent may enhance membrane permeability Unspecified; potential agrochemical
Decitabine (4-amino-1-β-D-ribofuranosyl derivative) 2353-33-5 C8H12N4O4 Deoxyribose, amino group MW: 228.21 g/mol; hypomethylating agent; used in myelodysplastic syndromes FDA-approved anticancer drug
2,4,6-Trimethyl-1,3,5-triazin-2(1H)-one N/A C6H9N3O Three methyl groups Simplified structure; IR spectroscopy confirms carbonyl functionality Intermediate in organic synthesis
5,6-Dihydro-5-methyl-4-(methylamino)-6-thioxo analog 94087-59-9 C5H8N4OS Thioxo group, methylamino MW: 172.21 g/mol; sulfur substitution alters electronic properties Unspecified; possible enzyme inhibitor

Structural and Functional Analysis

  • Hydrophilicity vs. Lipophilicity : The 2-hydroxyethyl and hydroxymethyl groups in the target compound enhance water solubility compared to the propyl-substituted analog (CAS 90228-18-5), which has greater lipophilicity due to its alkyl chain .
  • Pharmaceutical Potential: Decitabine (CAS 2353-33-5) demonstrates the significance of triazinones in oncology, suggesting that the target compound’s hydroxymethyl groups could be modified for similar epigenetic applications .
  • Reactivity : The thioxo derivative (CAS 94087-59-9) highlights how sulfur substitution can increase nucleophilicity, whereas the target compound’s carbonyl group may favor hydrogen-bonding interactions .

Biological Activity

Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one is a heterocyclic compound belonging to the triazine family, characterized by its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by research findings and data.

  • Molecular Formula : C7_7H13_{13}N3_3O2_2
  • Molecular Weight : Approximately 145.16 g/mol
  • Structure : The compound features a six-membered ring with three nitrogen atoms and a hydroxyl group that enhances its solubility in polar solvents.

This compound exhibits biological activity primarily through interactions with specific molecular targets. Its mechanism involves:

  • Enzyme Modulation : The compound can act as an inhibitor or activator of various enzymes, influencing metabolic pathways. The presence of hydroxyl and triazine moieties is critical for its binding affinity to these enzymes .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in pharmacological applications .

1. Antiviral Properties

Research indicates that derivatives of triazine compounds exhibit antiviral activities. For instance:

  • Compounds similar to this compound have shown efficacy against viruses such as the tobacco mosaic virus (TMV) and HIV. Specific analogs demonstrated EC50_{50} values indicating their effectiveness at low concentrations .

2. Anticancer Potential

Studies have explored the anticancer properties of triazine derivatives:

  • Some derivatives have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The precise effects depend on the specific structural modifications of the triazine ring .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

Study Focus Findings
Study AAntiviral ActivityDemonstrated EC50_{50} of 58.7 μg/mL against TMV .
Study BAnticancer ActivityShowed significant inhibition of cell growth in various cancer cell lines .
Study CEnzyme InteractionIdentified as an enzyme inhibitor in metabolic pathways related to drug metabolism .

Applications

This compound has diverse applications across several fields:

  • Pharmaceuticals : Its potential as an antiviral and anticancer agent positions it as a candidate for drug development.
  • Agriculture : Due to its biological activity, it may serve as a pesticide or herbicide .
  • Industrial Chemistry : Utilized in the synthesis of polymers and resins due to its unique chemical properties .

Q & A

Q. What are the recommended synthetic routes for Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps may involve:

  • Cyclocondensation : Reacting hydroxyethylamine derivatives with urea or thiourea under acidic or basic conditions to form the triazinone core .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Temperature control : Maintaining 60–80°C minimizes side reactions like hydrolysis or decomposition . Yield optimization requires iterative adjustments of stoichiometry, pH (e.g., buffered conditions), and catalyst screening (e.g., Lewis acids).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological approaches include:

  • HPLC-MS : To quantify purity and detect impurities (e.g., column: C18, mobile phase: acetonitrile/water with 0.1% formic acid) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent placement, with characteristic shifts for the hydroxyethyl group (~3.6 ppm for CH2_2) and triazinone carbonyl (~170 ppm) .
  • X-ray crystallography : Resolves stereochemical ambiguities; however, crystallization may require co-solvents like ethanol/water mixtures .

Q. What stability considerations are critical for handling and storing this compound?

  • Hydrolytic sensitivity : The triazinone ring is prone to hydrolysis in aqueous media; lyophilization or storage in anhydrous solvents (e.g., THF) is advised .
  • Temperature : Long-term stability requires storage at –20°C under inert gas (argon/nitrogen) to prevent oxidation .
  • Light sensitivity : UV/Vis spectra should be monitored to detect photodegradation products; amber vials are recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the triazinone core in nucleophilic or electrophilic reactions?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the carbonyl oxygen in the triazinone ring is electrophilic, making it susceptible to nucleophilic attack .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding affinities to active sites, guided by structural analogs like decitabine’s DNMT1 inhibition .

Q. What experimental strategies resolve contradictions in reported synthetic yields or byproduct profiles?

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) and identify critical parameters affecting yield .
  • Byproduct characterization : LC-MS/MS or GC-MS can identify side products (e.g., ring-opened derivatives), informing mechanistic adjustments .
  • Cross-validation : Compare results with independent synthetic protocols (e.g., microwave-assisted vs. conventional heating) to assess reproducibility .

Q. How does the hydroxyethyl substituent influence the compound’s physicochemical properties compared to alkyl or aryl analogs?

  • Solubility : The hydroxyethyl group enhances aqueous solubility (~2.5 mg/mL) compared to cyclohexyl analogs (e.g., 5-Cyclohexyltetrahydro-s-triazin-2(1H)-one, <0.1 mg/mL) .
  • LogP : Experimental logP values (e.g., –0.3 vs. +1.2 for methyl-substituted derivatives) indicate hydrophilic behavior, impacting membrane permeability .
  • Hydrogen bonding : IR spectroscopy reveals O–H stretching (~3300 cm1^{-1}), which may affect crystallinity and aggregation in biological systems .

Q. What in vitro assays are suitable for evaluating its potential as a hypomethylating agent, given structural similarities to decitabine?

  • DNMT inhibition : Measure IC50_{50} values using fluorescence-based assays with synthetic DNA substrates (e.g., methylated CpG probes) .
  • Cellular demethylation : Treat leukemia cell lines (e.g., HL-60) and quantify global DNA methylation via LC-MS/MS (5-methylcytosine levels) .
  • Cytotoxicity profiling : Compare EC50_{50} values against decitabine to assess therapeutic index improvements .

Q. How can kinetic studies elucidate degradation pathways under physiological conditions?

  • Forced degradation : Expose the compound to pH extremes (1–13), heat (40–80°C), and oxidative stress (H2_2O2_2) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C based on degradation rate constants (k) at elevated temperatures .
  • Metabolite identification : Incubate with liver microsomes and analyze via HR-MS to map Phase I/II metabolites .

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